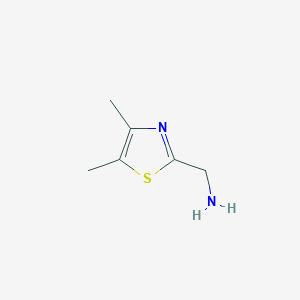![molecular formula C14H22O B1629513 1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)- CAS No. 89079-92-5](/img/structure/B1629513.png)
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene, also known as neocaspirene, belongs to the class of organic compounds known as monoterpenoids. Monoterpenoids are compounds containing a chain of two isoprene units. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 10-isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene is primarily located in the membrane (predicted from logP) and cytoplasm. 10-Isopropyl-2, 7-dimethyl-1-oxaspiro[4. 5]deca-3, 6-diene has a blackcurrant taste.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A significant application of derivatives of 1-Oxaspiro[4.5]deca-3,6-diene is in the synthesis of novel compounds with potential anticancer activity. For instance, a study by Yang et al. (2019) synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives with moderate to potent activity against various human cancer cell lines, highlighting the compound's relevance in cancer research (Yang et al., 2019).
Chemical Reactions and Derivatives
In the field of organic chemistry, 1-Oxaspiro[4.5]deca-3,6-diene derivatives have been extensively studied for their reactivity and potential to form various novel compounds. For example, Volod’kin et al. (1985) investigated the reaction of 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione with amines, leading to the formation of unique compounds (Volod’kin, Ershov, & Malysheva, 1985).
Novel Synthesis Methods
Researchers have also focused on developing new synthesis methods for derivatives of this compound. Kirillov et al. (2004) described a method for synthesizing 8-aryl-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-diones, showcasing innovative approaches in synthetic chemistry (Kirillov, Shchepin, & Vakhrin, 2004).
Pharmaceutical Applications
Aside from anticancer activity, derivatives of 1-Oxaspiro[4.5]deca-3,6-diene have potential pharmaceutical applications. For instance, Farag et al. (2008) synthesized diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, which could have implications in the development of new pharmaceutical compounds (Farag, Elkholy, & Ali, 2008).
Potential in Natural Product Synthesis
The compound and its derivatives also find applications in the synthesis of natural products. Hutinec et al. (1998) synthesized quinonoidal spirolactones from tyrosine, which are valuable in peptide chemistry, indicating the compound's relevance in the field of natural product synthesis (Hutinec, Žiogas, El-Mobayed, & Rieker, 1998).
Propiedades
Número CAS |
89079-92-5 |
|---|---|
Nombre del producto |
1-Oxaspiro[4.5]deca-3,6-diene, 2,7-dimethyl-10-(1-methylethyl)- |
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene |
InChI |
InChI=1S/C14H22O/c1-10(2)13-6-5-11(3)9-14(13)8-7-12(4)15-14/h7-10,12-13H,5-6H2,1-4H3 |
Clave InChI |
QQLMXACDDRGTPU-UHFFFAOYSA-N |
SMILES |
CC1C=CC2(O1)C=C(CCC2C(C)C)C |
SMILES canónico |
CC1C=CC2(O1)C=C(CCC2C(C)C)C |
Otros números CAS |
89079-92-5 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



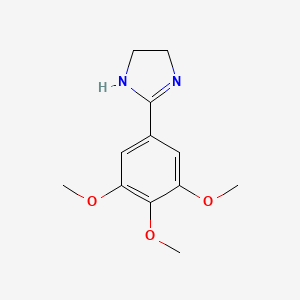
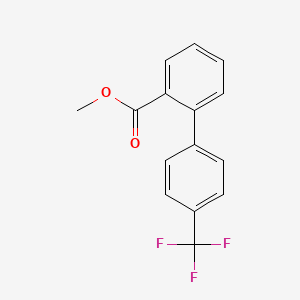






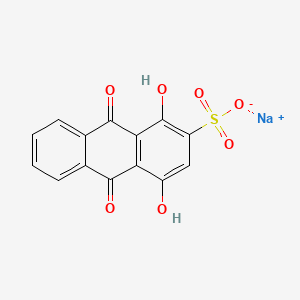

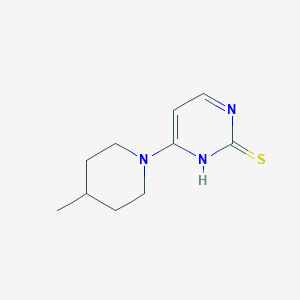
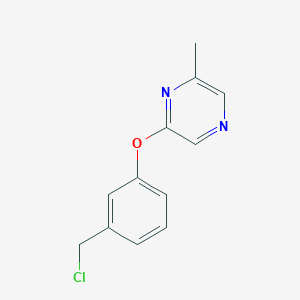
![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)
